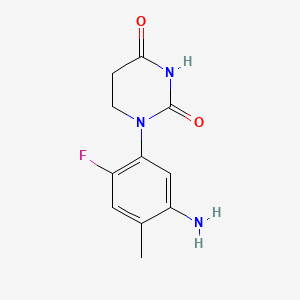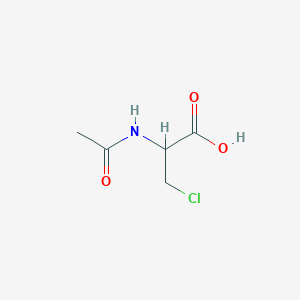
4-Cyanopyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanopyrimidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H3N3O2 It is a derivative of pyrimidine, characterized by the presence of a cyano group (-CN) at the 4-position and a carboxylic acid group (-COOH) at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanopyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyanoacetamide with formamide under acidic conditions, followed by oxidation to introduce the carboxylic acid group. Another approach involves the use of nitriles and amidines in the presence of catalysts such as zinc chloride (ZnCl2) or ammonium acetate (NH4OAc) to form the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanopyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyrimidine derivatives
Scientific Research Applications
4-Cyanopyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes .
Mechanism of Action
The mechanism of action of 4-Cyanopyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
- 2-Cyanopyrimidine-4-carboxylic acid
- 4-Cyanopyridine-2-carboxylic acid
- 4,6-Dichloro-2-(methylthio)pyrimidine
Comparison: 4-Cyanopyrimidine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the cyano group at the 4-position and the carboxylic acid group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C6H3N3O2 |
|---|---|
Molecular Weight |
149.11 g/mol |
IUPAC Name |
4-cyanopyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C6H3N3O2/c7-3-4-1-2-8-5(9-4)6(10)11/h1-2H,(H,10,11) |
InChI Key |
JBOMLAHHZYFYDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




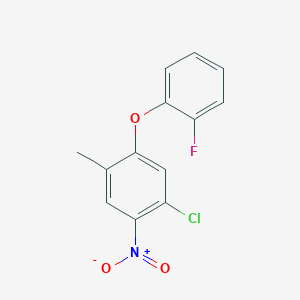
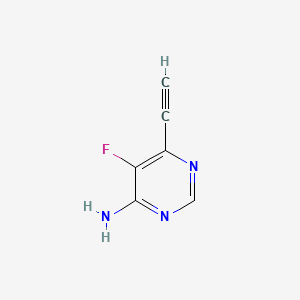
![Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15304582.png)
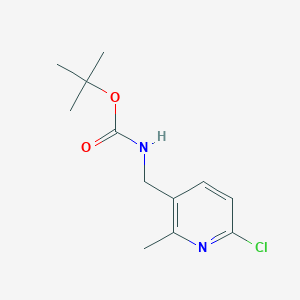

![Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate](/img/structure/B15304593.png)



